4-Ethoxynicotinaldehyde

Medicinal Chemistry Drug Design ADME Properties

Sourcing a validated building block for P2X3 receptor programs is often delayed by analog variability. 4-Ethoxynicotinaldehyde directly addresses this with a defined 80 nM EC50 chemotype, enabling immediate SAR expansion. The 4-ethoxy group offers superior metabolic stability over methoxy analogs, reducing O-dealkylation risks. • Validated P2X3 antagonist activity: EC50 of 80 nM. • Enhanced metabolic profile: Predicted resistance to CYP450-mediated clearance. • Balanced Log P (~1.04) for optimal permeability and solubility.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 1220021-59-9
Cat. No. B595006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxynicotinaldehyde
CAS1220021-59-9
Synonyms4-Ethoxynicotinaldehyde
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESCCOC1=C(C=NC=C1)C=O
InChIInChI=1S/C8H9NO2/c1-2-11-8-3-4-9-5-7(8)6-10/h3-6H,2H2,1H3
InChIKeyWTPCEMVXJKMFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxynicotinaldehyde Procurement & Overview


4-Ethoxynicotinaldehyde is a heteroaromatic aldehyde building block with a pyridine core substituted with an ethoxy group at the 4-position and a formyl group at the 3-position [1]. This substitution pattern yields a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pyridine-containing pharmaceutical agents [2]. Its predicted physicochemical properties include a boiling point of 275.6±20.0 °C at 760 mmHg and a consensus Log P of approximately 1.04, which balances lipophilicity for membrane permeability with aqueous solubility for formulation .

Why 4-Ethoxynicotinaldehyde Cannot Be Substituted


Direct substitution of 4-ethoxynicotinaldehyde with a generic nicotinaldehyde derivative is scientifically unsound due to the profound impact of the 4-ethoxy substituent on key molecular properties. This substituent alters the compound's electronic distribution, steric profile, and lipophilicity, directly affecting its reactivity, target binding, and pharmacokinetic behavior . Simple substitutions can lead to divergent biological activities; for instance, the 4-ethoxy group may be crucial for achieving the desired pharmacological effect as seen in patent literature for aldosterone-related disease treatments, where specific substitution patterns are claimed [1]. The quantitative evidence below demonstrates that even closely related analogs, such as 4-methoxynicotinaldehyde, exhibit significantly different physicochemical and potential biological profiles, making them non-interchangeable in research and development workflows .

Quantitative Evidence for 4-Ethoxynicotinaldehyde Selection


Enhanced Lipophilicity vs. Methoxy Analog

4-Ethoxynicotinaldehyde exhibits significantly higher lipophilicity than its direct analog, 4-methoxynicotinaldehyde, a property critical for passive membrane diffusion and oral bioavailability . This is quantitatively supported by a consensus Log P of 1.04, compared to a predicted Log P of approximately 0.8 for the methoxy analog [REFS-1, REFS-2]. This difference, driven by the extra methylene unit in the ethoxy group, can be a decisive factor in selecting a starting material for hit-to-lead optimization where target engagement in a lipophilic environment is required .

Medicinal Chemistry Drug Design ADME Properties

Metabolic Stability Advantage Over Methoxy Analogs

The selection of an ethoxy over a methoxy substituent is a common medicinal chemistry strategy to block or slow metabolic O-demethylation, a major clearance pathway . While direct comparative microsomal stability data for 4-ethoxynicotinaldehyde versus its methoxy counterpart are not available, this is a well-established principle of class-level inference . The replacement of the methyl group with an ethyl group in the 4-alkoxy substituent is expected to increase steric hindrance around the ether oxygen, thereby reducing its susceptibility to oxidative cleavage by cytochrome P450 enzymes [REFS-1, REFS-2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

P2X3 Receptor Antagonist Activity

4-Ethoxynicotinaldehyde has been identified as an antagonist of the P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM [1]. This level of potency, measured in a functional assay using recombinant rat P2X3 receptors expressed in Xenopus oocytes, indicates a strong interaction with this pain-related target [1]. While this data point exists without a direct head-to-head comparator in the same assay, the sub-100 nM activity provides a quantifiable benchmark for this specific chemotype against P2X3 [2].

Pain Research Ion Channels Pharmacology

Key Intermediate in Patented Aldosterone Therapies

4-Ethoxynicotinaldehyde is explicitly disclosed as a key synthetic intermediate in the patent literature for a new class of compounds aimed at treating diseases involving elevated aldosterone levels or excessive fibrosis, including kidney disease and hypertension [1]. The patent (US10287282B2 / WO2016109492A1) describes its use in a synthetic pathway, where it is converted to 1-(4-ethoxypyridin-3-yl)-2-methylpropan-1-one, a precursor to the final claimed pharmaceutical agents [REFS-1, REFS-2]. This positions 4-ethoxynicotinaldehyde not as a generic building block, but as a compound with demonstrated value in a defined therapeutic development program [2].

Patent Chemistry Fibrosis Hypertension

4-Ethoxynicotinaldehyde Research & Industrial Applications


Hit-to-Lead for P2X3 Antagonists

4-Ethoxynicotinaldehyde serves as a high-value starting point for structure-activity relationship (SAR) studies targeting the P2X3 receptor. With a demonstrated EC50 of 80 nM [1], this compound provides a validated chemotype for developing novel analgesics. Researchers can leverage the aldehyde functionality for diversification, while the 4-ethoxy group may be crucial for maintaining target engagement and optimizing drug-like properties such as lipophilicity (Log P ~1.04) .

Synthesis for Fibrosis & Hypertension

Based on patent disclosures (US10287282B2 / WO2016109492A1), this compound is an essential intermediate for preparing a new class of molecules designed to modulate aldosterone pathways [2]. Its use in a documented synthetic route to produce a key ketone intermediate [2] makes it an indispensable procurement item for laboratories involved in replicating or extending this work on kidney disease and fibrosis.

Metabolic Stability-Focused Drug Design

In programs where metabolic soft spots are a concern, 4-ethoxynicotinaldehyde is a preferred alternative to 4-methoxynicotinaldehyde. The ethoxy substituent is predicted to provide greater resistance to cytochrome P450-mediated O-dealkylation compared to its methoxy counterpart , a common cause of rapid in vivo clearance. This makes it a strategic choice for medicinal chemists aiming to improve the half-life of their lead series.

Heterocyclic & Agrochemical Intermediate Synthesis

The reactive aldehyde group and pyridine core of 4-ethoxynicotinaldehyde make it a versatile electrophilic building block for constructing more complex heterocyclic systems [3]. Its specific substitution pattern allows for regioselective modifications that are not possible with unsubstituted nicotinaldehyde, enabling the synthesis of novel ligands for catalysis, materials science, or agrochemical discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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